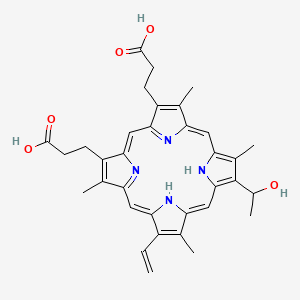
4-Chloro-2-nitro-1-(trifluoromethyl)benzene
Overview
Description
“4-Chloro-2-nitro-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3ClF3NO2 . It is also known by other names such as “Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-” and "Toluene, 2-chloro-α,α,α-trifluoro-5-nitro-" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C7H3ClF3NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H . This compound has a molecular weight of 225.55 g/mol .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a density of 1.526 g/mL at 25 °C and a refractive index (n20/D) of 1.499 . Its boiling point is approximately 235.0±40.0 C at 760 mmHg .
Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
4-Chloro-2-nitro-1-(trifluoromethyl)benzene is a starting material in the synthesis of heterocyclic compounds such as benzimidazoles, which have potential applications due to their structural features. This synthesis involves a three-step sequence with an overall yield of up to 83%, highlighting its efficiency and the high value of the resulting compounds (Vargas-Oviedo, Charris-Molina, & Portilla, 2017).
2. Crystal Structure Analysis
The chemical structure and crystal packing of derivatives of this compound have been studied to understand their molecular conformation and intermolecular interactions. These studies are crucial in materials science for designing and predicting the properties of new materials (Lynch & Mcclenaghan, 2003).
3. Development of Fluorine-Containing Polymers
This compound is used in the synthesis of novel fluorine-containing polymers, like polyetherimides, which are characterized for their properties using technologies such as FTIR and DSC. These polymers have diverse applications in the fields of materials science and engineering (Yu Xin-hai, 2010).
4. Investigation in Spectroscopy
This compound derivatives have been studied for their vibrational, structural, thermodynamic, and electronic properties using spectroscopic methods. This research helps in understanding the effects of substituent groups on molecular properties, which is important in fields like organic chemistry and material science (Saravanan, Balachandran, & Viswanathan, 2014).
5. Photochemical Reactivity Studies
The photochemical behavior of compounds derived from this compound, such as oxyfluorfen, has been studied in different soil types. These studies are significant in environmental chemistry, particularly in understanding the fate and transformation of agricultural chemicals in the environment (Scrano, Bufo, Cataldi, & Albanis, 2004).
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with various molecular targets depending on the specific reactions it’s involved in.
Biochemical Pathways
Given its role as an intermediate in organic synthesis , it’s plausible that it could be involved in a variety of biochemical pathways, depending on the specific reactions it’s used in.
Result of Action
As an intermediate in organic synthesis , its effects would likely be dependent on the specific reactions it’s involved in and the molecules it interacts with.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-nitro-1-(trifluoromethyl)benzene. For instance, extremes of temperature and direct sunlight, as well as heat, flames, and sparks, could potentially affect its stability . It’s also noted that the compound should be stored in a cool, dry, and well-ventilated place .
properties
IUPAC Name |
4-chloro-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-2-5(7(9,10)11)6(3-4)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNRGAUZMIFKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180537 | |
| Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25889-38-7 | |
| Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25889-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025889387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-nitro-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-nitro-1-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1595856.png)


![Benzyl [(2,5-dioxopyrrolidin-1-yl)methyl]cyanocarbonimidodithioate](/img/structure/B1595860.png)







